molecular formula C22H25Cl2NO3 B607073 DETQ CAS No. 1638667-81-8

DETQ

Numéro de catalogue: B607073
Numéro CAS: 1638667-81-8
Poids moléculaire: 422.3 g/mol
Clé InChI: CWRORBWPLQQFMX-UONOGXRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

The synthesis of DETQ involves several steps, starting with the preparation of the core isoquinoline structure. The synthetic route typically includes:

    Formation of the Isoquinoline Core: The core structure is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Functional Group Modifications:

    Final Assembly: The final step involves the coupling of the dichlorophenyl group to the isoquinoline core under specific reaction conditions.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

DETQ undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Cognitive Enhancement

Research has demonstrated that DETQ can ameliorate cognitive deficits associated with subchronic phencyclidine (PCP) treatment in animal models. Specifically, studies have shown that this compound enhances object recognition memory and increases cortical acetylcholine efflux without producing the typical inverted-U-shaped response curve seen with traditional D1 agonists . This suggests that this compound may improve cognitive function in conditions where dopamine signaling is impaired.

Locomotor Activity

In vivo studies using humanized D1 receptor mice indicated that this compound administration leads to a significant increase in locomotor activity (LMA). The observed effects were dose-dependent and robust, with a notable increase in activity at doses ranging from 3 to 20 mg/kg. Importantly, this response was blocked by D1 antagonists, confirming the specificity of this compound's action on the D1 receptor .

Case Studies

Study Objective Findings Implications
Bruns et al. (2013)Investigate the effects of this compound on locomotor activity in transgenic miceThis compound increased LMA by approximately tenfold in human D1 receptor mice but was inactive in wild-type miceSuggests potential for treating disorders with impaired dopamine signaling
Recent Study (2019)Evaluate cognitive enhancement effects of this compound in PCP-treated miceThis compound improved object recognition memory and increased acetylcholine release without tolerance developmentIndicates potential use in cognitive deficits associated with neuropsychiatric disorders
Nature Study (2021)Explore binding mechanisms and allosteric modulation by this compoundIdentified key residues involved in this compound's binding to the D1 receptor; highlighted differences in affinity compared to other potentiatorsProvides insights into structure-activity relationships for future drug design

Clinical Implications

The ability of this compound to enhance dopamine receptor signaling without inducing rapid tolerance or adverse behavioral effects presents a promising avenue for therapeutic development. Its unique pharmacological profile may allow for more effective treatments for conditions like schizophrenia and cognitive decline associated with neurodegenerative diseases.

Mécanisme D'action

DETQ acts as a positive allosteric modulator of the dopamine D1 receptor. It binds to an allosteric site on the receptor, distinct from the orthosteric dopamine binding site. This binding enhances the receptor’s response to dopamine, leading to increased cAMP production. The molecular targets involved include the dopamine D1 receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

DETQ is compared with other similar compounds such as LY3154207 and A-77636. These compounds also target the dopamine D1 receptor but have different pharmacokinetic properties and potencies. For example:

This compound’s uniqueness lies in its selective allosteric modulation, which offers potential advantages over direct agonists, such as reduced side effects and improved selectivity.

Activité Biologique

DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one) is a selective allosteric potentiator of the dopamine D1 receptor. This compound has garnered attention due to its potential therapeutic applications in neuropsychiatric disorders and cognitive enhancement. This article delves into the biological activity of this compound, supported by data tables and research findings.

This compound functions as a positive allosteric modulator (PAM) of the dopamine D1 receptor. It enhances the receptor's response to dopamine without directly activating the receptor itself. This is crucial as it allows for a more nuanced modulation of dopaminergic signaling, which could mitigate some side effects associated with direct agonists.

Key Findings

  • Potentiation of cAMP Response : In human embryonic kidney 293 (HEK293) cells expressing the human D1 receptor, this compound induced a 21-fold leftward shift in the cAMP response to dopamine, with a KbK_b value of 26 nM. The maximum response to this compound alone was approximately 12% of that elicited by dopamine alone .
  • Locomotor Activity in Mice : In transgenic mice expressing the human D1 receptor (hD1 mice), this compound caused a roughly tenfold increase in locomotor activity (LMA). This effect was absent in wild-type mice, highlighting the specificity of this compound for the hD1 receptor .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential utility in treating conditions linked with dopamine dysregulation:

Parameter Value
Potency (human D1 receptor) Kb=26 nMK_b=26\text{ nM}
Max Response (to this compound) ~12% of dopamine's max response
Locomotor Activity Increase ~10-fold in hD1 mice
Inactive at Human D5 receptor
D1 Antagonist Blockade Yes (SCH39166)

Study on Locomotor Activity

A significant study demonstrated that this compound administration (3–20 mg/kg orally) resulted in increased locomotor activity in hD1 mice. The LMA response was blocked by the D1 antagonist SCH39166 and was dependent on endogenous dopamine levels, confirming that this compound's effects are mediated through D1 receptor activation .

Binding Studies

Binding studies have shown that this compound binds selectively to the D1 receptor, with a notable lack of activity at other dopamine receptors such as D5. The binding affinity and allosteric modulation capabilities suggest that this compound may provide a safer alternative to traditional D1 agonists, which often lead to rapid tolerance and side effects .

Potential Therapeutic Applications

Given its mechanism and effects, this compound is being explored for various therapeutic applications:

  • Cognitive Enhancement : Due to its ability to potentiate D1 receptor signaling, this compound may enhance cognitive functions impaired in disorders such as schizophrenia and ADHD.
  • Neuroprotective Effects : As an allosteric modulator, it may offer neuroprotective benefits without the risks associated with direct agonist therapies.

Propriétés

Numéro CAS

1638667-81-8

Formule moléculaire

C22H25Cl2NO3

Poids moléculaire

422.3 g/mol

Nom IUPAC

2-(2,6-dichlorophenyl)-1-[(1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C22H25Cl2NO3/c1-13-15-6-4-7-18(22(2,3)28)16(15)10-14(12-26)25(13)21(27)11-17-19(23)8-5-9-20(17)24/h4-9,13-14,26,28H,10-12H2,1-3H3/t13-,14+/m0/s1

Clé InChI

CWRORBWPLQQFMX-UONOGXRCSA-N

SMILES

O=C(N1[C@@H](C)C2=C(C(C(C)(O)C)=CC=C2)C[C@@H]1CO)CC3=C(Cl)C=CC=C3Cl

SMILES isomérique

C[C@H]1C2=C(C[C@@H](N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O

SMILES canonique

CC1C2=C(CC(N1C(=O)CC3=C(C=CC=C3Cl)Cl)CO)C(=CC=C2)C(C)(C)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DETQ

Origine du produit

United States

Synthesis routes and methods

Procedure details

Dissolve 1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one (0.054 g, 100 μmol) in THF (1.0 mL). Add tetrabutylammonium fluoride (0.11 mL, 110 μmol, 1M in THF). Stir 30 min. Add saturated ammonium chloride solution and extract with ethyl acetate three times. Combine the ethyl acetate extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to give a residue. Purify the residue by silica gel chromatography, eluting with ethyl acetate: hexanes (gradient, 10-100%) to give the title compound as a white foam (0.03 g, 71 μmol). MS (m/z): 422 (M+1).
Name
1-((1S,3R)-3-(((tert-butyldimethylsilyl)oxy)methyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-2-(2,6-dichlorophenyl)ethan-1-one
Quantity
0.054 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DETQ
Reactant of Route 2
Reactant of Route 2
DETQ
Reactant of Route 3
DETQ
Reactant of Route 4
DETQ
Reactant of Route 5
Reactant of Route 5
DETQ
Reactant of Route 6
Reactant of Route 6
DETQ

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.